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Compound of Interest

Compound Name: 7-Chloro-2,8-dimethylquinoline

CAS No.: 120370-62-9

Cat. No.: B048905

Get Quote

Executive Summary
7-Chloro-2,8-dimethylquinoline (CAS: 120370-62-9) is a tri-substituted quinoline scaffold

offering a unique combination of electronic and steric properties.[1]

7-Chloro: Provides a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-

Hartwig) to introduce diversity at the "western" sector of the pharmacophore.[1]

2-Methyl: An activated alkyl group capable of oxidation (to aldehydes/acids) or condensation

(Knoevenagel), serving as a linker attachment point.[1]

8-Methyl: Provides steric bulk proximal to the nitrogen, influencing the basicity of the

quinoline nitrogen and modulating metabolic stability (blocking C8-oxidation).[1]

This guide provides a validated protocol for its synthesis via the Doebner-Miller reaction and

detailed workflows for its downstream functionalization.[1]
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Property Data

IUPAC Name 7-Chloro-2,8-dimethylquinoline

Molecular Formula C₁₁H₁₀ClN

Molecular Weight 191.66 g/mol

CAS Number 120370-62-9

Physical State Off-white to tan solid

LogP (Calc) ~3.2

Key Reactivity
C7-Aryl Chloride (Cross-coupling), C2-Methyl

(Acidic C-H), N1 (Basic)

Synthesis Protocol: Modified Doebner-Miller
The most robust route to this scaffold is the Doebner-Miller condensation of 3-chloro-2-

methylaniline with crotonaldehyde.[1] Traditional protocols often yield intractable tars. The

modified protocol below utilizes a biphasic system and a chemical oxidant to improve yield and

purity.

Reaction Scheme
Precursors: 3-Chloro-2-methylaniline + Crotonaldehyde[1]

Reagents: 6M HCl, Toluene, p-Chloranil (oxidant)[1]

Product: 7-Chloro-2,8-dimethylquinoline[1][2][3][4][5][6]

Step-by-Step Methodology
Reagents:

3-Chloro-2-methylaniline (1.0 equiv, 50 mmol, 7.08 g)[1]

Crotonaldehyde (1.2 equiv, 60 mmol, 4.2 g) [Caution: Lachrymator][1]

Hydrochloric acid (6M, 50 mL)[1]
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Toluene (30 mL)

p-Chloranil (0.5 equiv, 25 mmol) – Promotes aromatization of the dihydro-intermediate.[1]

Procedure:

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and addition funnel,

charge the 3-chloro-2-methylaniline, p-chloranil, toluene, and 6M HCl.

Addition: Heat the biphasic mixture to a gentle reflux (approx. 90-95°C internal). Add

crotonaldehyde dropwise over 45 minutes. Critical: Slow addition prevents polymerization of

the aldehyde.

Reaction: Continue reflux for 3 hours. The toluene layer helps sequester polymeric by-

products, keeping the aqueous phase cleaner.[1]

Workup:

Cool the mixture to room temperature.

Separate the layers.[7] Discard the toluene layer (contains tars/oxidant residues).

Wash the aqueous acid layer with fresh toluene (2 x 20 mL) to remove non-basic

impurities.

Basify the aqueous layer to pH 10 using 20% NaOH solution while cooling in an ice bath.

The product will precipitate or oil out.

Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude

residue via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1) or recrystallize from

Ethanol/Water.[1]

Yield Expectation: 55–65% (Tan solid).

Functionalization Workflows

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chemsigma.com/
https://chemsigma.com/
https://patentimages.storage.googleapis.com/10/c1/e3/3b6ee7cd624fea/US4617395.pdf
https://chemsigma.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048905?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once synthesized, the scaffold can be diverged into complex libraries.

Workflow A: C7-Arylation (Suzuki-Miyaura Coupling)
The 7-chloro position is deactivated relative to 4-chloro quinolines but reacts efficiently with

modern phosphine ligands.[1]

Substrate: 7-Chloro-2,8-dimethylquinoline (1.0 equiv)

Partner: Aryl Boronic Acid (1.2 equiv)[1]

Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

Base: K₂CO₃ (2.0 equiv)[1]

Solvent: 1,4-Dioxane/Water (4:1), degassed.[1]

Conditions: 90°C, 4-12 hours under Argon.

Outcome: 7-Aryl-2,8-dimethylquinoline.[1]

Workflow B: C2-Methyl Oxidation (Riley Oxidation)
The 2-methyl group is activated and can be selectively oxidized to the aldehyde, a precursor

for reductive amination.[1]

Reagent: Selenium Dioxide (SeO₂, 1.1 equiv)

Solvent: 1,4-Dioxane (anhydrous)[1]

Conditions: Reflux (101°C), 2-4 hours.[1]

Purification: Filter hot through Celite to remove Se metal. Concentrate and recrystallize.

Outcome: 7-Chloro-8-methylquinoline-2-carbaldehyde.[1]

Strategic Pathway Map
The following diagram illustrates the synthesis and divergent utility of the scaffold.
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Caption: Synthesis of the core scaffold from aniline precursors and its divergence into three

distinct chemical spaces: Biaryls (via Suzuki), Aldehydes (via Oxidation), and Styryl derivatives

(via Condensation).[1][7][8][9]
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Issue Probable Cause Corrective Action

Low Yield in Synthesis
Polymerization of

Crotonaldehyde

Ensure slow addition

(dropwise) of aldehyde to the

refluxing acid mixture. Do not

dump all at once.

Intractable Tars Overheating / Lack of oxidant

Use the biphasic toluene

system. The organic layer acts

as a "sink" for polymers. Add

p-chloranil to assist

aromatization.[1]

No Reaction at C7 (Suzuki) Oxidative Addition failure

The 7-Cl is sterically crowded

by the 8-Me.[1] Switch to

Buchwald SPhos or XPhos

ligands which are designed for

hindered chlorides.

N-Oxide Formation
Over-oxidation during SeO₂

step

Monitor reaction time closely.

[1] Stop immediately upon

consumption of starting

material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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